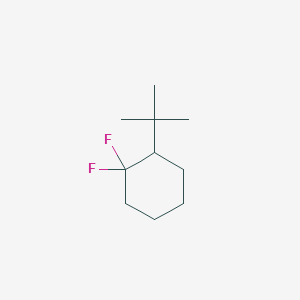
2-Tert-butyl-1,1-difluorocyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-1,1-difluorocyclohexane is an organic compound characterized by a cyclohexane ring substituted with a tert-butyl group and two fluorine atoms at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-1,1-difluorocyclohexane typically involves the fluorination of a cyclohexane derivative. One common method includes the reaction of 2-tert-butylcyclohexanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-1,1-difluorocyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide in acetone can be used to replace fluorine atoms with iodine.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
Substitution: Products with different substituents replacing the fluorine atoms.
Oxidation: Oxidized derivatives of the cyclohexane ring.
Reduction: Reduced forms of the original compound.
Scientific Research Applications
2-Tert-butyl-1,1-difluorocyclohexane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated organic compounds.
Biology: Studied for its potential interactions with biological molecules due to the presence of fluorine atoms.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-tert-butyl-1,1-difluorocyclohexane involves its interaction with molecular targets through the fluorine atoms. These interactions can influence the compound’s reactivity and stability. The presence of the tert-butyl group also contributes to the compound’s steric properties, affecting its behavior in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-tert-butyl-1-methylcyclohexane: Similar in structure but with a methyl group instead of fluorine atoms.
1,1-difluorocyclohexane: Lacks the tert-butyl group, making it less sterically hindered.
2-tert-butylcyclohexanone: Precursor in the synthesis of 2-tert-butyl-1,1-difluorocyclohexane.
Uniqueness
This compound is unique due to the combination of the bulky tert-butyl group and the electronegative fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H18F2 |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-tert-butyl-1,1-difluorocyclohexane |
InChI |
InChI=1S/C10H18F2/c1-9(2,3)8-6-4-5-7-10(8,11)12/h8H,4-7H2,1-3H3 |
InChI Key |
WXDNQBHKEDTAPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCCCC1(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




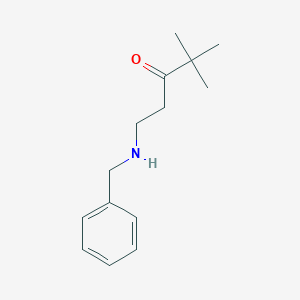
![1-Methyl-1H-pyrazolo[4,3-B]pyridine-6-carbaldehyde](/img/structure/B13202603.png)
![3-[1-(2-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13202606.png)
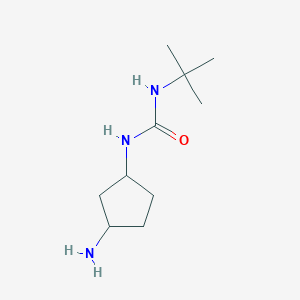
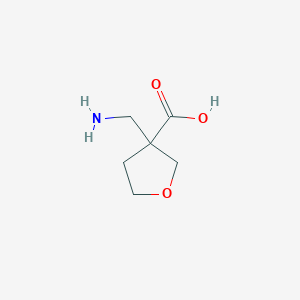
![2-chloro-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B13202625.png)
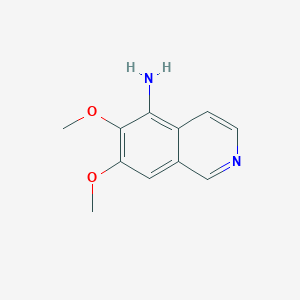

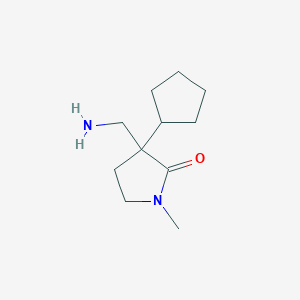
![6-Isopropyl-1-oxaspiro[2.5]octane](/img/structure/B13202646.png)

![4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13202657.png)
